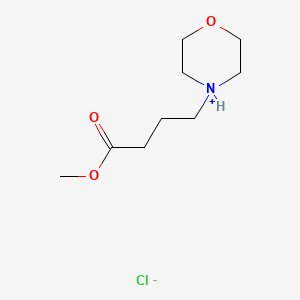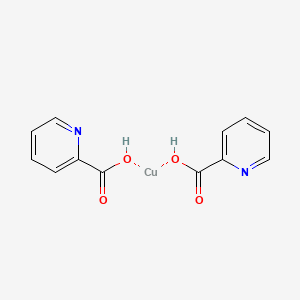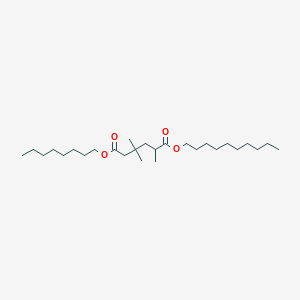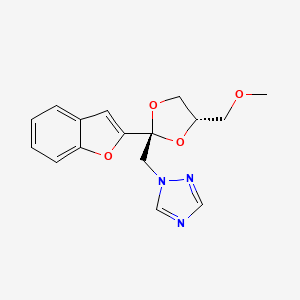
Methyl-gamma-morpholinobutyrate, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-gamma-morpholinobutyrate, hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a morpholine ring and a butyrate ester, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-gamma-morpholinobutyrate, hydrochloride typically involves the reaction of morpholine with butyric acid derivatives under specific conditions. One common method is the esterification of butyric acid with methanol in the presence of a catalyst, followed by the introduction of morpholine to form the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-gamma-morpholinobutyrate, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl-gamma-morpholinobutyrate, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of Methyl-gamma-morpholinobutyrate, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities and receptor functions, leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-aminobutyrate hydrochloride
- Methyl 4-aminobutanoate hydrochloride
- 4-Aminobutyric acid methyl ester hydrochloride
Uniqueness
Methyl-gamma-morpholinobutyrate, hydrochloride stands out due to its unique combination of a morpholine ring and a butyrate ester. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and potential for diverse functionalization.
Propriétés
Numéro CAS |
63867-23-2 |
|---|---|
Formule moléculaire |
C9H18ClNO3 |
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
methyl 4-morpholin-4-ium-4-ylbutanoate;chloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)3-2-4-10-5-7-13-8-6-10;/h2-8H2,1H3;1H |
Clé InChI |
IDSYPFXVDONZLJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC[NH+]1CCOCC1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)

![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)







